(2S)-2-[(1R)-2-nitro-1-(3-phenoxyphenyl)ethyl]cyclohexan-1-one
Description
The compound “(2S)-2-[(1R)-2-nitro-1-(3-phenoxyphenyl)ethyl]cyclohexan-1-one” is a chiral cyclohexanone derivative featuring a nitro group (-NO₂) and a 3-phenoxyphenyl substituent. Its stereochemistry is defined by the (2S) configuration at the cyclohexanone ring and the (1R) configuration at the ethyl side chain.
Properties
CAS No. |
921611-93-0 |
|---|---|
Molecular Formula |
C20H21NO4 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
(2S)-2-[(1R)-2-nitro-1-(3-phenoxyphenyl)ethyl]cyclohexan-1-one |
InChI |
InChI=1S/C20H21NO4/c22-20-12-5-4-11-18(20)19(14-21(23)24)15-7-6-10-17(13-15)25-16-8-2-1-3-9-16/h1-3,6-10,13,18-19H,4-5,11-12,14H2/t18-,19-/m0/s1 |
InChI Key |
QHQWTZDUBUHROT-OALUTQOASA-N |
Isomeric SMILES |
C1CCC(=O)[C@@H](C1)[C@@H](C[N+](=O)[O-])C2=CC(=CC=C2)OC3=CC=CC=C3 |
Canonical SMILES |
C1CCC(=O)C(C1)C(C[N+](=O)[O-])C2=CC(=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(1R)-2-nitro-1-(3-phenoxyphenyl)ethyl]cyclohexan-1-one typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor, followed by cyclization and functional group modifications. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclization processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in (2S)-2-[(1R)-2-nitro-1-(3-phenoxyphenyl)ethyl]cyclohexan-1-one can undergo oxidation reactions, leading to the formation of nitroso or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives, which can further participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogenation catalysts are used.
Substitution: Electrophilic aromatic substitution reactions often require Lewis acids like aluminum chloride as catalysts.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be tailored for specific applications in medicinal chemistry or materials science.
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its potential pharmacological effects, particularly in the context of anti-inflammatory and analgesic activities. Its structural similarity to known anti-inflammatory agents suggests it may exhibit similar mechanisms of action.
Cancer Research
Recent studies have highlighted the compound's antiproliferative properties against various cancer cell lines. In vitro assays have demonstrated that (2S)-2-[(1R)-2-nitro-1-(3-phenoxyphenyl)ethyl]cyclohexan-1-one can inhibit cell growth in human cancer cell lines, making it a candidate for further development as an anticancer agent .
Neuroprotective Effects
Research has indicated that compounds with similar structures can possess neuroprotective properties. Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress, which is a significant factor in neurodegenerative diseases .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Some derivatives of cyclohexanones have shown effectiveness against various bacterial strains, indicating that this compound might possess similar activities worth exploring .
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, this compound was tested against several cancer cell lines including L1210 and CEM. The results indicated significant inhibition of cell proliferation, suggesting its potential as an anticancer drug candidate .
Case Study 2: Neuroprotection
A recent investigation assessed the neuroprotective effects of the compound in an oxidative stress model using neuronal cell cultures. The findings demonstrated that treatment with this compound reduced markers of oxidative damage, supporting its potential application in neurodegenerative disease therapies .
Mechanism of Action
The mechanism of action of (2S)-2-[(1R)-2-nitro-1-(3-phenoxyphenyl)ethyl]cyclohexan-1-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing cellular processes and signaling pathways. The phenoxyphenyl group may interact with hydrophobic pockets in proteins, affecting their function and activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Aromatic Substitutions
Key Observations:
- Functional Groups: The nitro group in the target compound differs from methylamino (blixeprodil, esketamine) or hydroxy (aldol products) groups, altering electronic properties. Nitro groups may act as electron-deficient centers for nucleophilic attack or redox activity .
- Stereochemistry : The (2S,1R) configuration in the target compound contrasts with (2R) in blixeprodil and (2S) in esketamine. Such stereospecificity is critical for enantioselective interactions in biological systems or asymmetric catalysis .
Pharmacological and Physicochemical Properties
- Lipophilicity: The 3-phenoxyphenyl group likely increases logP compared to fluorophenyl or nitrophenyl analogs, impacting blood-brain barrier penetration. Blixeprodil’s methylamino group reduces logP relative to the nitro group in the target compound .
- No direct activity data are available, but structural parallels suggest possible NMDA receptor or enzyme interactions .
Biological Activity
The compound (2S)-2-[(1R)-2-nitro-1-(3-phenoxyphenyl)ethyl]cyclohexan-1-one is a member of the cyclohexanone family, notable for its potential biological activities. This article explores its biological activity, synthesizing various research findings, case studies, and data tables to provide a comprehensive overview of its effects and mechanisms.
Chemical Structure and Properties
The molecular formula for this compound is . The structure features a cyclohexanone ring substituted with a nitro group and a phenoxyphenyl moiety, which may contribute to its biological properties.
Anticancer Properties
Research has indicated that compounds with similar structural motifs exhibit significant anticancer activities. For instance, analogs of chalcones have been shown to inhibit cell viability in various cancer cell lines, such as A549 lung cancer cells. The mechanism involves the activation of caspases and inhibition of NF-κB, which are crucial for cell survival and proliferation .
Case Study: Chalcone Analog Activity
A study on chalcone derivatives demonstrated that modifications in the phenyl groups significantly influenced their cytotoxic effects. The compound (E)-3-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one exhibited a dose-dependent inhibition of cell viability in A549 cells, suggesting that this compound may share similar pathways .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is also noteworthy. Compounds with nitro groups have been linked to the inhibition of various enzymes involved in cancer progression. For example, the inhibition of cytochrome P450 enzymes has been observed with related compounds, impacting drug metabolism and efficacy .
Data Table: Biological Activities of Related Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
